ZIRCONIUM DIPERCHLORATE OXIDE OCTAHYDRATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zirconium dichloride oxide, also known as Zirconium(IV) Oxychloride Octahydrate, is utilized as a precursor to prepare other zirconium compounds . It is employed in acid dyes, pigment toners, and antiperspirants. It finds application as a rubber additive and a fiber treatment agent. It is also used in paint drying, refractories, ceramics, and glaze .

Synthesis Analysis

The preparation of Zirconyl chloride octahydrate involves dissolving zirconium hydroxide precipitate in hydrochloric acid to obtain zirconium oxychloride. The product is then obtained through processes such as evaporation, concentration, cooling crystallization, and grinding . It has been used to promote different types of organic reactions because they naturally possess mild acidity properties and can catalyze reactions selectively .Molecular Structure Analysis

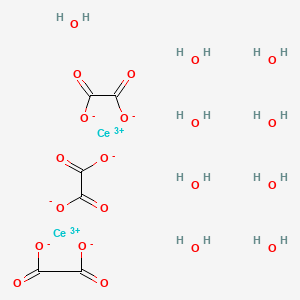

Zirconium(IV) oxydichloride octahydrate is an inorganic compound with the formula of [Zr4(OH)8(H2O)16]Cl8(H2O)12, more commonly written ZrOCl2·8H2O . The number of electrons in each of Zirconium’s shells is 2, 8, 18, 10, 2 and its electron configuration is [Kr]4d 5s .Chemical Reactions Analysis

Zirconium(IV) oxychloride octahydrate has been used as a catalyst in the one-pot multicomponent synthesis of hexahydroquinoline derivatives under conventional heating and microwave irradiation . It has also been used to promote different types of organic reactions because they naturally possess mild acidity properties .Physical And Chemical Properties Analysis

Zirconium Oxide is a white, odorless solid that is insoluble in water. The crystal structure of Zirconia undergoes three changes based on temperature: monoclinic (below 1170°C), tetragonal (1170-2370°C), and cubic (above 2370°C) .作用機序

Zirconium(IV) salts, such as ZrOCl2·8H2O, are allocated special attention because of their low toxicity, availability, and handling, moisture stability, and low cost in comparison to some of their corresponding compounds. In these salts, Zr4+ with a high charge-to-size ratio (22.22 e2 m−10), helps them to possess high coordinating ability that allows strong Lewis acid behavior and high catalytic activity .

Safety and Hazards

将来の方向性

Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Additionally, their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .

特性

CAS番号 |

12205-73-1 |

|---|---|

製品名 |

ZIRCONIUM DIPERCHLORATE OXIDE OCTAHYDRATE |

分子式 |

Cl2H16O17Zr |

分子量 |

450.25 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)